
Diethylene glycol monovinyl ether
Descripción general
Descripción
Diethylene glycol monovinyl ether is an important chemical intermediate compound for the synthesis of other organic materials . It is also an efficient deactivation reagent for olefin complexation catalysts . It is used as a solvent for coatings and degreasing .
Synthesis Analysis
Diethylene glycol monovinyl ether can be synthesized using a number of traditional synthetic protocols, including a more sustainable and straightforward manner by reacting gaseous acetylene or calcium carbide with alcohols . It is also used in the synthesis of custom-tailored polymers .Molecular Structure Analysis
The molecular formula of Diethylene glycol monovinyl ether is C6H12O3 . It has a molecular weight of 132.16 . The molecule contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .Chemical Reactions Analysis
The C=C of diethylene glycol vinyl ether forms an electron-rich structure, leading to a stable carbocation and cationic polymerization .Physical And Chemical Properties Analysis
Diethylene glycol monovinyl ether is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . It has good water solubility because of a hydroxyl group in the molecular structure .Aplicaciones Científicas De Investigación
Phase Change Materials
Diethylene glycol monovinyl ether is used in the synthesis of poly(mono/diethylene glycol n-tetradecyl ether vinyl ethers) (PC14EnVEs) which are used as Phase Change Materials (PCMs) . These materials absorb and release heat during phase change, contributing to the efficient use of waste heat, solar energy, and building applications .
Custom-Tailored Polymers
This compound is used in the synthesis of custom-tailored polymers . The tunable chemistry of vinyl ethers allows for the design and production of polymers with well-defined structures and controllable properties .
Solubility Studies
Diethylene glycol monovinyl ether is used in solubility studies of various compounds . It has been used to study the solubility of compounds like carbothioamide, glibenclamide, ibrutinib, isatin, isoniazid analogue, metronidazole, paracetamol, pyridazinone derivative, reserpine, risperidone, sodium diclofenac, tadalafil, trans-resveratrol, and vanillin .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used in the formulation of drugs . It is used as a solvent and excipient in the formulation of various pharmaceutical products .
Separation Techniques
Diethylene glycol monovinyl ether is used in separation techniques . It is used in the separation of diethylene glycol monovinyl ether on Newcrom R1 HPLC column .
Thermal Energy Storage
As a component of PCMs, diethylene glycol monovinyl ether is used in thermal energy storage . PCMs are the most widely used thermal energy storage materials .
Mecanismo De Acción
Target of Action
Diethylene glycol monovinyl ether (DEGVE) is primarily used as a solvent in various industries, including cosmetics, food, nanoformulations, and pharmaceuticals
Mode of Action
DEGVE acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it increases the permeability of substances across biological barriers, such as the skin or intestinal wall. As a surfactant, it reduces surface tension, improving the mixing of substances. As a solubilizer, it increases the solubility of poorly water-soluble substances, enhancing their bioavailability .
Pharmacokinetics
Its use as a solvent and penetration enhancer suggests that it may enhance the absorption and distribution of other substances within the body .
Result of Action
The primary result of DEGVE’s action is the enhanced solubility, absorption, and distribution of other substances. This can lead to increased bioavailability and efficacy of these substances in their respective applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-ethenoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULAHPYSGCVQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29717-48-4 | |
| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29717-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9075456 | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene glycol monovinyl ether | |
CAS RN |
929-37-3 | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethylene glycol monovinyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2K8P5XCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Diethylene Glycol Monovinyl Ether useful in polymer synthesis?
A1: Diethylene Glycol Monovinyl Ether (DEGVE) is a versatile monomer capable of undergoing polyaddition reactions, leading to the formation of polyacetals. [, ] Its structure, containing both a vinyl ether group and a hydroxyl group, allows it to self-polymerize or copolymerize with other monomers, resulting in polymers with tunable properties. [] This makes DEGVE particularly useful for synthesizing biocompatible and biodegradable materials. []
Q2: How does the incorporation of Diethylene Glycol Monovinyl Ether affect the properties of polyacetals?
A2: Incorporating DEGVE into polyacetals introduces hydrophilic segments into the polymer backbone. [] This can significantly impact the polymer's properties, such as its glass transition temperature (Tg), hydrophilicity, and even thermoresponsiveness. For example, polyurethanes synthesized with DEGVE-based polyols exhibited Tg values ranging from -44 to 19 °C depending on the overall polymer structure. [] Additionally, polyurethanes with a higher DEGVE content displayed thermoresponsive behavior and a distinct volume phase transition temperature (VPTT). []
Q3: Are there any applications of Diethylene Glycol Monovinyl Ether in contact lens materials?
A3: Yes, DEGVE is being explored as a component in contact lens monomer compositions. [] Its inclusion, alongside other specific monomers, aims to enhance the surface hydrophilicity of the resulting contact lens material. [] This is crucial for improving the comfort and biocompatibility of contact lenses during wear.
Q4: How does the molecular structure of Diethylene Glycol Monovinyl Ether relate to its potential for biodegradation?
A4: Polyacetals synthesized from DEGVE are susceptible to acid-catalyzed degradation. [] This degradation process breaks down the polymer into its original diol components. [, ] This characteristic makes DEGVE-based polymers particularly attractive for applications requiring controlled degradation, such as in biomedical implants or drug delivery systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


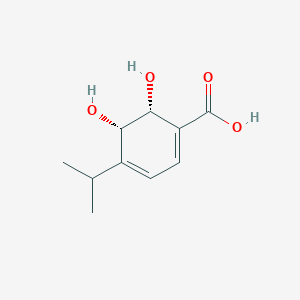


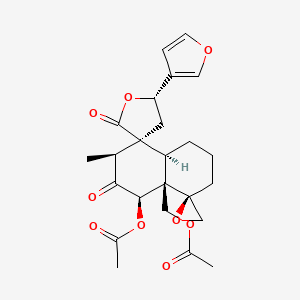
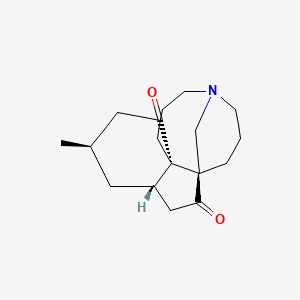

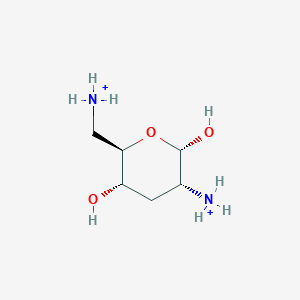
![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)

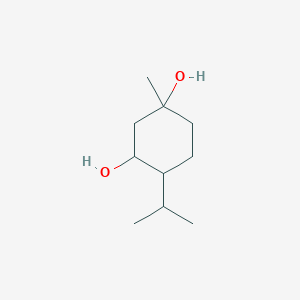

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)